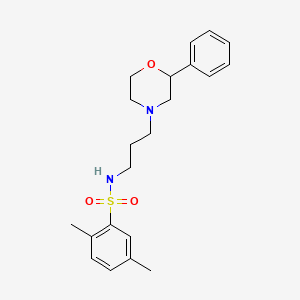
2,5-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the benzenesulfonamide moiety, morpholine ring, and phenyl group could allow for a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing structurally complex sulfonamide derivatives, including those similar to "2,5-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide." These compounds are characterized using techniques such as X-ray crystallography, providing insights into their molecular and electronic structures. For instance, the synthesis and structural elucidation of sterically hindered sulfonamide derivatives demonstrate the potential of these compounds in materials science and pharmaceutical research (Rublova et al., 2017).
Biological Activities
Various sulfonamide derivatives exhibit significant biological activities, including antibacterial and enzyme inhibitory effects. For example, some derivatives have been evaluated for their inhibitory activity against Gram-positive and Gram-negative bacteria, showing moderate to high activity. These findings highlight the therapeutic potential of sulfonamide derivatives in treating bacterial infections (Abbasi et al., 2016).
Photodynamic Therapy Applications
Certain benzenesulfonamide derivatives, especially those conjugated with zinc phthalocyanine, show promising properties as photosensitizers in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for cancer treatment through PDT (Pişkin et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Sulfonamide derivatives have also been synthesized and tested for their antimicrobial and anti-inflammatory properties. Some compounds showed higher activity compared to standard drugs, indicating their potential as new therapeutic agents for inflammation and microbial infections (Ghorab et al., 2017).
Applications in Synthesis and Medicinal Chemistry
Benzenesulfonamide serves as a powerful directed metalation group (DMG) in organic synthesis, facilitating the preparation of various heterocyclic compounds. This utility underscores the role of sulfonamides in advancing synthetic methodologies and discovering new drugs (Familoni, 2002).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-9-10-18(2)21(15-17)27(24,25)22-11-6-12-23-13-14-26-20(16-23)19-7-4-3-5-8-19/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWGBHSFJDPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)
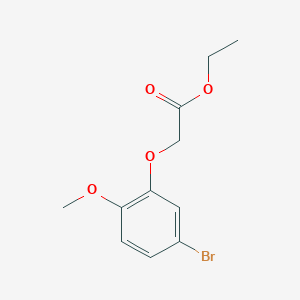
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)
![2-Methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide](/img/structure/B2868095.png)
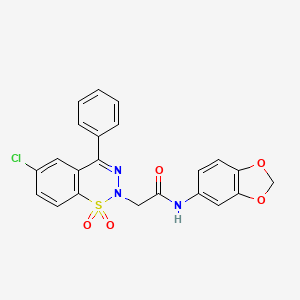
![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)
![Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2868103.png)
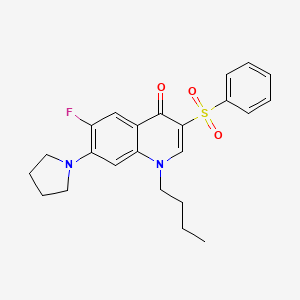
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)
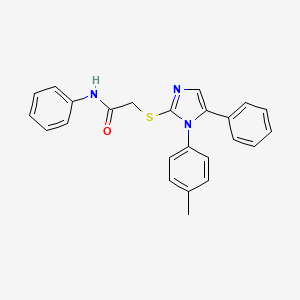
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)